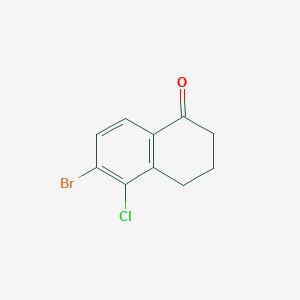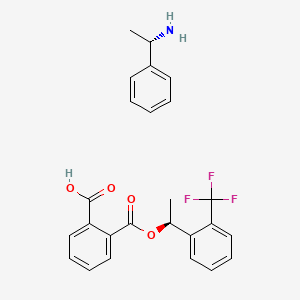![molecular formula C11H9FN2O B3320935 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 128487-03-6](/img/structure/B3320935.png)
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
概要
説明
“6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one” is an organic compound that belongs to the class of pyridoindoles. It has potential pharmaceutical applications, as it exhibits various biological activities and pharmacological properties .
Synthesis Analysis
In previous research, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a fluorine atom and an indole derivative as part of its structure . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” derivatives are complex. The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .科学的研究の応用
Antioxidant and Cytotoxic Properties
Research has found that derivatives of 6-methoxytetrahydro-β-carboline, a similar compound to 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, exhibit moderate antioxidant properties. These derivatives also showed mild toxicity at effective antioxidative concentrations, suggesting potential in antioxidant applications and a safer profile compared to certain standard drugs (Goh et al., 2015).
Radiopharmaceutical Synthesis
Fluorine-18 labeled derivatives, closely related to this compound, have been identified as potent agents for imaging paired helical filaments of tau, with promising applications in PET radiopharmaceuticals for early clinical trials (Shoup et al., 2013).
Development of Selective Estrogen Receptor Downregulators
The discovery of orally bioavailable selective estrogen receptor downregulators (SERD) incorporating 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, related to this compound, has been reported. These compounds are currently being evaluated in clinical trials for the treatment of advanced estrogen receptor-positive breast cancer (De savi et al., 2015).
Calcium-Antagonist Activity
Compounds from the group including 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles exhibit calcium-antagonist behavior, indicating potential pharmaceutical applications (Ivanov et al., 2001).
Broad Spectrum Pharmacological Activity
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which include this compound, have been demonstrated to exhibit a broad spectrum of pharmacological activities, holding interest for medicinal chemistry (Ivashchenko et al., 2010).
作用機序
将来の方向性
The future directions for “6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one” could involve further exploration of its potential pharmaceutical applications, given its various biological activities and pharmacological properties . More research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
特性
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-1-2-6-9-8(14-10(6)7)4-5-13-11(9)15/h1-3,14H,4-5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZNWWUSMJZYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)




![1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320883.png)
![1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320885.png)
![Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3320887.png)

![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3320902.png)

![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)
![6-Iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B3320932.png)
![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)